molecular formula C9H11N5O2 B14906407 2-(3,5-dimethylisoxazol-4-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide

2-(3,5-dimethylisoxazol-4-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B14906407
M. Wt: 221.22 g/mol
InChI Key: OKKHHHZTIYHORJ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylisoxazol-4-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide is a novel chemical hybrid featuring two privileged pharmacophores in medicinal chemistry: an isoxazole and a 1,2,4-triazole. This molecular architecture is of significant interest for early-stage drug discovery, particularly in the development of targeted chemotherapeutic and antimicrobial agents. The 1,2,4-triazole core is a widely recognized scaffold in the design of compounds with diverse pharmacological activities, including demonstrated anti-cancer effects against liver carcinoma (HepG2) cell lines and has been extensively explored for its antifungal and antimicrobial properties . Furthermore, the structural synergy created by hybridizing such heterocycles is a validated strategy for generating new bioactive molecules, as similar hybrids have shown promising binding affinities in molecular docking studies and efficacy as antiviral agents . The compound serves as a critical building block for researchers investigating structure-activity relationships (SAR) and for screening against a broad panel of biological targets. Its potential mechanism of action may involve interaction with key enzymatic pathways or receptor sites, a characteristic common to many heterocycle-based drugs. This product is intended for non-human research applications exclusively and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11N5O2

Molecular Weight

221.22 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C9H11N5O2/c1-5-7(6(2)16-14-5)3-8(15)12-9-10-4-11-13-9/h4H,3H2,1-2H3,(H2,10,11,12,13,15)

InChI Key

OKKHHHZTIYHORJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NC=NN2

Origin of Product

United States

Biological Activity

2-(3,5-dimethylisoxazol-4-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide is a synthetic compound notable for its unique structural characteristics, which include both isoxazole and triazole rings. These heterocycles are known to impart significant biological activities to compounds, making them of great interest in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential antimicrobial and anticancer properties.

The molecular formula of this compound is C₉H₁₁N₅O₂, with a molecular weight of 221.22 g/mol. The presence of functional groups within its structure plays a critical role in its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. Studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. For instance:

CompoundActivityReference
This compoundAntimicrobial
Triazole Derivative AAntibacterial
Triazole Derivative BAntifungal

The mechanism of action typically involves interaction with specific enzymes or receptors in microbial cells, leading to disruption of metabolic processes.

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of ActionReference
DLD-110Induction of apoptosis and cell cycle arrest
HT-2915Inhibition of topoisomerase IIα phosphorylation

These findings suggest that the compound may interfere with DNA replication processes and induce apoptosis in cancer cells.

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial activity of various triazole derivatives, this compound was tested against multiple bacterial strains. The results showed significant inhibition zones compared to control groups. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study 2: Evaluation of Anticancer Effects

A study conducted on the anticancer properties involved treating DLD-1 colon cancer cells with varying concentrations of the compound. Flow cytometry analysis revealed that treatment led to significant apoptosis rates and cell cycle arrest at the S phase. The study concluded that the compound exhibits promising potential as an anticancer agent due to its ability to target critical cellular processes.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that promote apoptosis or inhibit growth.
  • DNA Interaction : Potential binding to DNA or interference with topoisomerase enzymes can disrupt replication and transcription processes.

Comparison with Similar Compounds

Key Observations :

  • Bioactivity: Unlike WH7 and picloram, which exhibit confirmed auxin-like effects, the target compound’s activity remains underexplored. However, the isoxazole moiety may enhance metabolic stability compared to phenoxy groups in WH7 .
  • Synthesis : The target compound’s synthesis likely involves nucleophilic substitution or cycloaddition reactions, akin to methods used for Compound 6m (e.g., 1,3-dipolar cycloaddition for triazole formation) .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability: Isoxazoles resist oxidative degradation better than phenoxy or naphthoxy groups, as seen in Compound 6m .
  • Hydrogen Bonding : The triazole ring enables hydrogen bonding with biological targets, similar to WH7’s interaction with auxin receptors .

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